molecular formula C17H24N2 B14604100 1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole CAS No. 61055-86-5

1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole

Cat. No.: B14604100
CAS No.: 61055-86-5
M. Wt: 256.4 g/mol
InChI Key: XLOXXBNLDJQPPD-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reagents are selected to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides under specific conditions.

    Reduction: Reduction reactions can target the imidazole ring or the attached phenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the imidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the imidazole nitrogen atoms.

Scientific Research Applications

1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and biological processes. Additionally, the phenyl and hexyl groups may influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole is unique due to its specific substitution pattern, which combines the properties of the imidazole ring with the steric and electronic effects of the 2,5-dimethylphenyl group and the hexyl chain. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

61055-86-5

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

1-[2-(2,5-dimethylphenyl)hexyl]imidazole

InChI

InChI=1S/C17H24N2/c1-4-5-6-16(12-19-10-9-18-13-19)17-11-14(2)7-8-15(17)3/h7-11,13,16H,4-6,12H2,1-3H3

InChI Key

XLOXXBNLDJQPPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=C(C=CC(=C2)C)C

Origin of Product

United States

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